![molecular formula C7H11NO3 B13507634 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound characterized by a cyclopropane ring fused to a carboxylic acid group and an acetylated methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid typically involves the alkylation of malonic ester with 1,2-dibromoethane, followed by the transformation of the ester fragment into the amino group using the Hoffman rearrangement . This method, established in the early 20th century, remains a foundational approach for synthesizing cyclopropane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation and rearrangement techniques, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex cyclopropane derivatives and studying reaction mechanisms.
Biology: The compound is used to investigate the role of cyclopropane-containing molecules in biological systems.
Medicine: Research explores its potential as a pharmacological agent, particularly in modulating enzyme activity and receptor interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to ethylene in plants, influencing growth and development . In mammals, it may interact with NMDA receptors, modulating neuronal activity and potentially offering neuroprotective effects .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, involved in various physiological processes.
1-Malonyl-ACC: A derivative of 1-aminocyclopropane-1-carboxylic acid, involved in ethylene biosynthesis.
γ-Glutamyl-ACC: Another derivative, playing a role in plant signaling pathways.
Uniqueness: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is unique due to its acetylated methylamino group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
1-[acetyl(methyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8(2)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) |
Clave InChI |
QQFBGUJHOWKYSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


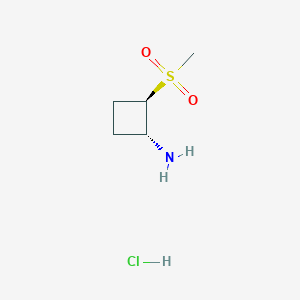
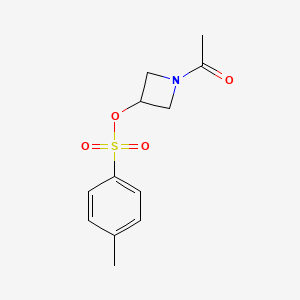
![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
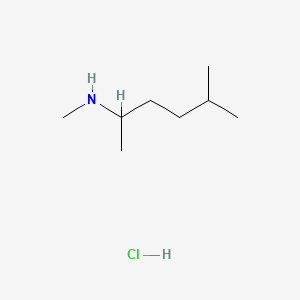
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
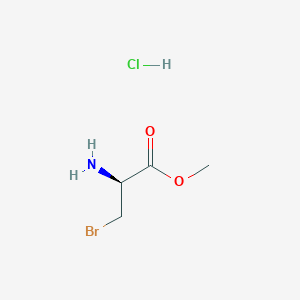
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
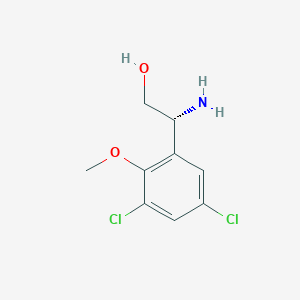
![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)
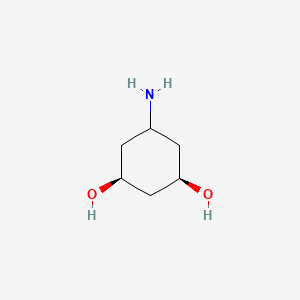

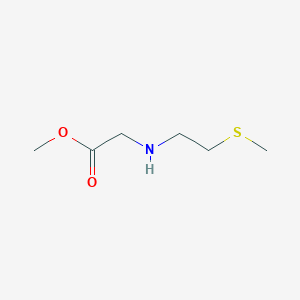
![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)
